BenchChemオンラインストアへようこそ!

Sakacin P/ Sakacin 674

Antilisterial potency Biopreservation Minimum inhibitory concentration

Sakacin P (also designated Sakacin is a ribosomally synthesized, heat-stable, 43-amino-acid class IIa (pediocin-like) bacteriocin (mature peptide mass 4,436.6 Da) produced by multiple strains of Lactobacillus sakei, originally isolated from naturally fermented dry sausages. It belongs to the YGNGV-motif family of antilisterial peptides and kills target Gram-positive cells by binding to the mannose phosphotransferase system (Man-PTS) receptor, leading to membrane permeabilization.

Molecular Formula
Molecular Weight
Cat. No. B1575926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakacin P/ Sakacin 674
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sakacin P (Sakacin 674): A Class IIa Pediocin-Like Bacteriocin with the Most Potent Documented Antilisterial IC50 Across a 200-Strain Panel


Sakacin P (also designated Sakacin 674) is a ribosomally synthesized, heat-stable, 43-amino-acid class IIa (pediocin-like) bacteriocin (mature peptide mass 4,436.6 Da) produced by multiple strains of Lactobacillus sakei, originally isolated from naturally fermented dry sausages [1]. It belongs to the YGNGV-motif family of antilisterial peptides and kills target Gram-positive cells by binding to the mannose phosphotransferase system (Man-PTS) receptor, leading to membrane permeabilization [2]. Unlike the commercially established class I lantibiotic nisin, sakacin P is unmodified post-translationally, and its production is controlled by a quorum-sensing autoinduction circuit mediated by a 19-residue secreted pheromone (IP-673/IF) [3]. The compound is of primary interest as a biopreservative candidate against the food-borne pathogen Listeria monocytogenes in meat and dairy matrices.

Why Sakacin P Cannot Be Generically Replaced by Nisin, Pediocin PA-1, or Sakacin A in Antilisterial Applications: Quantified Differences in Potency, Temperature Stability, and Target Selectivity


Class IIa bacteriocins share the conserved YGNGV N-terminal motif yet diverge markedly in their C-terminal domains, disulfide bond architecture, and corresponding antimicrobial spectra [1]. A head-to-head study of 200 L. monocytogenes strains revealed that the IC50 of sakacin P (0.01–0.61 ng/mL) can be up to 4,420-fold lower than that of sakacin A (0.16–44.2 ng/mL) and up to 78,100-fold lower than that of nisin (2.2–781 ng/mL) within the same strain panel [2]. Moreover, the correlation between sakacin P and sakacin A IC50 values was lower than the correlation between sakacin A and the structurally unrelated class I bacteriocin nisin, demonstrating that in-class sequence homology does not predict functional interchangeability [2]. Additionally, wild-type sakacin P exhibits a pronounced temperature-dependent activity loss at 37°C (approximately 10-fold reduction vs. 20°C) that is absent in the disulfide-bridge-containing pediocin PA-1, meaning selection for specific application temperatures requires direct comparative data rather than class-level assumptions [3]. These quantified divergences make generic substitution scientifically unsound without application-specific validation.

Sakacin P Quantitative Differentiation Evidence: Direct Comparator Data for Procurement and Experimental Design Decisions


IC50 Potency Against 200 Listeria monocytogenes Strains: Sakacin P vs. Pediocin PA-1, Sakacin A, and Nisin

In the largest published head-to-head susceptibility study of its kind, sakacin P achieved the lowest IC50 range (0.01–0.61 ng/mL) against 200 food- and industry-derived L. monocytogenes strains when directly compared with three clinically and commercially relevant bacteriocins. The lower bound of the sakacin P IC50 range was 10-fold below pediocin PA-1 (0.10 ng/mL), 16-fold below sakacin A (0.16 ng/mL), and 220-fold below nisin (2.2 ng/mL). At the upper bound, the differential was even more pronounced: sakacin P (0.61 ng/mL) was 12-fold more potent than pediocin PA-1 (7.34 ng/mL), 72-fold more potent than sakacin A (44.2 ng/mL), and 1,280-fold more potent than nisin (781 ng/mL). All IC50 values were determined under identical microtiter assay conditions using heterologously expressed bacteriocins from the same host background to eliminate production-strain confounding [1].

Antilisterial potency Biopreservation Minimum inhibitory concentration

Temperature-Dependent Potency: Wild-Type Sakacin P Loses ~10-Fold Activity at 37°C Versus 20°C, Unlike Temperature-Independent Pediocin PA-1

Wild-type sakacin P displays a pronounced temperature-activity profile: it is approximately 10-fold less potent at 37°C than at 20°C when tested against multiple indicator strains (e.g., MIC against Lactobacillus sake NCDO 2714: 0.1 nM at 20°C vs. 2 nM at 37°C; against Enterococcus faecalis NCDO 581: 0.2 nM at 20°C vs. 2 nM at 37°C). In contrast, pediocin PA-1 maintains nearly identical potency across 20°C, 30°C, and 37°C (e.g., MIC against L. sake NCDO 2714: 0.3, 0.2, and 0.3 nM respectively). Crucially, engineered sakacin P mutants containing an inserted C-terminal disulfide bridge (sak[N24C+44C] or sak[G23T+N24C+44C]) become temperature-independent, matching pediocin PA-1's stability profile while broadening the antimicrobial spectrum 10- to 20-fold toward certain indicator strains such as Pediococcus pentosaceus FBB63B and Pediococcus acidilactici NCDO 1859 [1].

Temperature stability Bacteriocin engineering Disulfide bridge

Selective Antilisterial Activity with Minimal Collateral Inhibition of Beneficial Lactic Acid Bacteria: A Differentiating Feature vs. Pediocin PA-1 and Enterocin A

In a four-way purified-bacteriocin comparative study, sakacin P exhibited the distinct property of being highly active toward Listeria monocytogenes while displaying markedly lower activity against lactic acid bacteria (LAB) commonly used as starter or protective cultures. Against L. monocytogenes, sakacin P MICs were in the low ng/mL range. In contrast, pediocin PA-1 and enterocin A inhibited a broader spectrum of indicator strains, including many LAB, and had generally lower MICs across the full panel. For instance, sakacin P MICs against Lactobacillus sake LTH673 (the cognate producer strain) exceeded 1,200 ng/mL, whereas pediocin PA-1 and enterocin A were active against a wider range of lactobacilli and pediococci [1]. This narrower LAB-targeting spectrum is corroborated by the 200-strain IC50 study, which confirmed that sakacin P IC50 values cluster tightly around highly sensitive L. monocytogenes strains [2].

Target selectivity Starter culture compatibility Fermented food

Synergistic Activity Enhancement Under Meat-Relevant Conditions: pH–NaCl Synergy Is a Documented Differentiator for Sakacin P

The antilisterial activity of sakacin P was modeled under ecologically relevant meat product parameters (pH 5.1–6.5; 0–3% NaCl; 0–300 ppm KNO₂) using Listeria ivanovii DSM20750 as the target organism. A synergistic interaction between low pH and elevated NaCl concentration significantly enhanced sakacin P activity; nitrite exerted only a minor additive effect, and nitrate had no effect. This pH–NaCl synergy was a characteristic response specific to sakacin P. In a separate comparative study of food component effects, all three bacteriocins tested (nisin, sakacin P, curvacin A) showed increased activity at reduced pH and in the presence of NaCl (0–6% w/w), but sakacin P exhibited a characteristic response profile distinct from both nisin and curvacin A. Importantly, NaCl at concentrations >5%—which are achieved during fermented sausage ripening—synergistically enhanced sakacin P activity, whereas divalent cations (10 mmol/L), casein (0.1%), and lecithin (0.1%) antagonized all three bacteriocins [1] [2].

Food matrix compatibility Sausage fermentation Sodium chloride synergy

Bimodal Susceptibility Grouping: Sakacin P Uniquely Stratifies L. monocytogenes Strains Into Two Distinct IC50 Populations — a Diagnostic and Screening Tool

Among the four bacteriocins tested against 200 L. monocytogenes strains, only sakacin P divided the strain collection into two clearly distinct susceptibility groups based on IC50 values. This bimodal distribution was not observed for pediocin PA-1, sakacin A, or nisin. The grouping was independently confirmed by whole-cell protein SDS-PAGE and amplified fragment length polymorphism (AFLP) analysis of representative strains from each group, validating that the sakacin P-based stratification reflects genuine genotypic and phenotypic divergence within the L. monocytogenes population. Additionally, spontaneous sakacin P-resistant mutants arose at a frequency of approximately 10⁻⁵ across five tested strains, a rate that establishes a baseline for resistance risk assessment. The IC50 of sakacin A and pediocin PA-1 for sakacin P-resistant mutants was at least 64-fold higher than for the corresponding wild-type strains, demonstrating that resistance to sakacin P confers substantial cross-resistance to other class IIa bacteriocins [1].

Strain susceptibility profiling Resistance screening Bacteriocin typing

Sakacin P Application Scenarios: Evidence-Backed Use Cases for Biopreservation, Strain Engineering, and Susceptibility Screening


Cold-Chain Biopreservation of Ready-to-Eat Meat Products Against L. monocytogenes

Sakacin P's superior low-temperature potency—demonstrated by its 10-fold higher activity at 20°C compared with 37°C [1]—combined with its synergistic activity enhancement under the low-pH, high-NaCl conditions characteristic of fermented and cured meat products [2], makes it the bacteriocin of choice for refrigerated (4–7°C) meat biopreservation. In vacuum-packaged Bologna-style sausage stored at 7°C, sakacin 674 (closely related to sakacin P) produced a pronounced initial antilisterial effect and inhibited L. monocytogenes growth over the full 28-day storage period [3]. This cold-temperature efficacy profile is not replicated by temperature-independent bacteriocins such as pediocin PA-1, which maintain constant potency across temperatures and therefore lack the cold-temperature potency advantage that sakacin P offers in refrigerated food matrices.

Fermented Sausage Starter Culture Compatibility — Protecting Product Safety Without Inhibiting Fermentation Microbiota

The demonstrated selectivity of sakacin P—highly active against L. monocytogenes (IC50 0.01–0.61 ng/mL) while sparing many lactic acid bacteria at antilisterial concentrations [1]—is directly relevant to fermented sausage production, where L. sakei and L. curvatus strains serve both as sakacin P producers and as essential fermentation starters. Unlike pediocin PA-1 and enterocin A, which inhibit a broader range of LAB and may compromise starter culture viability, sakacin P can be deployed either as a purified additive or via bacteriocinogenic protective cultures without suppressing the fermentation-essential microbiota [2]. The pH–NaCl synergy further aligns sakacin P activity with the progressive acidification and salt concentration increase that occurs during sausage ripening [3].

Engineered Sakacin P Variants for Temperature-Independent, Broad-Spectrum Antimicrobial Applications

For applications requiring potent antilisterial activity at 37°C—such as certain challenge studies, in vivo models, or ambient-temperature food storage scenarios—the wild-type sakacin P temperature-activity liability (~10-fold potency loss at 37°C) can be overcome by using engineered disulfide-stabilized variants (e.g., sak[N24C+44C] or sak[G23T+N24C+44C]), which acquire temperature-independent potency comparable to pediocin PA-1 while simultaneously gaining a 10- to 20-fold potency improvement against additional Gram-positive targets [1]. These variants are producible in heterologous L. sakei expression systems and offer a procurement pathway distinct from wild-type sakacin P or pediocin PA-1 alone, particularly where broad-spectrum, temperature-stable antilisterial activity is required without the broader LAB-inhibitory profile of pediocin PA-1 [2].

L. monocytogenes Strain Susceptibility Screening and Resistance Surveillance Using Sakacin P Phenotyping

The unique ability of sakacin P to divide L. monocytogenes populations into two distinct IC50-based susceptibility groups—validated by whole-cell protein profiling and AFLP genotyping [1]—positions it as a phenotypic screening reagent for rapidly identifying strains with intrinsic class IIa bacteriocin resistance. In industrial strain surveillance programs, pre-screening unknown L. monocytogenes isolates against sakacin P can predict cross-resistance to sakacin A and pediocin PA-1 (≥64-fold IC50 increase in sakacin P-resistant mutants [1]), enabling risk-stratified biopreservative deployment without requiring full genomic characterization. The documented spontaneous resistance frequency of ~10⁻⁵ further supports its use in resistance risk modeling for food safety validation protocols.

Quote Request

Request a Quote for Sakacin P/ Sakacin 674

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.